molecular formula C17H21NO2 B4942594 (3,5-dimethoxybenzyl)(2-methylbenzyl)amine

(3,5-dimethoxybenzyl)(2-methylbenzyl)amine

Cat. No. B4942594
M. Wt: 271.35 g/mol
InChI Key: KJYCQVDUWKHCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-dimethoxybenzyl)(2-methylbenzyl)amine, also known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine family. It is a derivative of mescaline and was first synthesized in the 1970s by a chemist named Alexander Shulgin. TMA-2 is a potent hallucinogenic drug that has gained popularity in the research community due to its unique chemical structure and effects.

Mechanism of Action

The mechanism of action of (3,5-dimethoxybenzyl)(2-methylbenzyl)amine is not fully understood, but it is known to act as a partial agonist at the serotonin 2A receptor. This receptor is primarily located in the prefrontal cortex and is responsible for the regulation of mood, perception, and cognition. (3,5-dimethoxybenzyl)(2-methylbenzyl)amine is believed to alter the activity of this receptor, leading to the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
(3,5-dimethoxybenzyl)(2-methylbenzyl)amine has been shown to produce a range of biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and body temperature. It also produces changes in mood, perception, and cognition, including alterations in visual and auditory perception, time perception, and ego dissolution.

Advantages and Limitations for Lab Experiments

(3,5-dimethoxybenzyl)(2-methylbenzyl)amine has several advantages and limitations for use in lab experiments. One advantage is its high affinity for the serotonin 2A receptor, which makes it a useful tool for studying the mechanisms of action of hallucinogenic drugs. However, its potent hallucinogenic effects can also be a limitation, as they may interfere with the interpretation of results.

Future Directions

There are several future directions for research on (3,5-dimethoxybenzyl)(2-methylbenzyl)amine. One direction is to study its effects on other serotonin receptors and their subtypes. Another direction is to investigate the potential therapeutic uses of (3,5-dimethoxybenzyl)(2-methylbenzyl)amine, particularly in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to understand the long-term effects of (3,5-dimethoxybenzyl)(2-methylbenzyl)amine use and its potential for abuse.

Synthesis Methods

(3,5-dimethoxybenzyl)(2-methylbenzyl)amine can be synthesized by using various methods, including the reduction of 3,5-dimethoxyphenylacetone and 2-methylbenzylamine with sodium borohydride. Another method involves the condensation of 3,5-dimethoxybenzaldehyde with 2-methylbenzylamine in the presence of a reducing agent such as sodium borohydride.

Scientific Research Applications

(3,5-dimethoxybenzyl)(2-methylbenzyl)amine has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 2A receptor, which is responsible for the hallucinogenic effects of the drug. (3,5-dimethoxybenzyl)(2-methylbenzyl)amine has been used to study the mechanisms of action of hallucinogenic drugs and their effects on the brain.

properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-1-(2-methylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-13-6-4-5-7-15(13)12-18-11-14-8-16(19-2)10-17(9-14)20-3/h4-10,18H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYCQVDUWKHCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethoxybenzyl)(2-methylbenzyl)amine

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